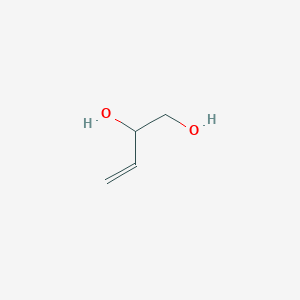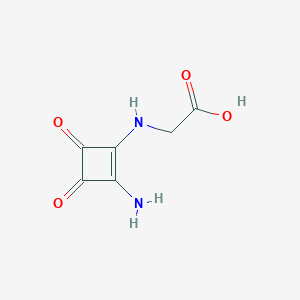
Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI), commonly known as Glyoxaline-3-acetic acid, is a cyclic amino acid that is used in various scientific research applications. It is a non-essential amino acid, meaning that it can be produced by the body and is not required to be consumed through the diet. Glycine is an important component of many proteins and enzymes and is involved in several biochemical and physiological processes in the body.
作用机制
Glycine acts as an inhibitory neurotransmitter in the central nervous system, meaning that it reduces the activity of neurons. It binds to specific receptors, known as glycine receptors, which are found throughout the brain and spinal cord. Glycine receptors are involved in several physiological processes, including the regulation of motor function, pain perception, and the sleep-wake cycle.
生化和生理效应
Glycine has several biochemical and physiological effects in the body. It is involved in the synthesis of several important molecules, including creatine, heme, and glutathione. Glycine is also involved in the regulation of blood sugar levels and the production of collagen, an important component of connective tissue.
实验室实验的优点和局限性
Glycine is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a stable pH. It is also a relatively inexpensive and readily available compound. However, glycine has limitations in certain experiments, such as those involving the study of membrane proteins, due to its ability to disrupt membrane structure.
未来方向
There are several potential future directions for the study of glycine. One area of research is the potential therapeutic effects of glycine in various conditions, such as schizophrenia and sleep disorders. Another area of research is the development of new methods for the synthesis of glycine and related compounds. Additionally, the study of glycine receptors and their role in physiological processes may lead to the development of new drugs for the treatment of various conditions.
合成方法
Glycine can be synthesized in the body from serine, another non-essential amino acid, through a process known as serine hydroxymethyltransferase. It can also be synthesized in the laboratory through several methods, including the Strecker synthesis, Gabriel synthesis, and the Kolbe-Schmitt reaction.
科学研究应用
Glycine is used in various scientific research applications, including as a buffer in biochemical and physiological experiments. It is also used as a precursor in the synthesis of several important molecules, such as porphyrins and purines. Glycine has also been studied for its potential therapeutic effects in several conditions, including schizophrenia, sleep disorders, and certain types of cancer.
属性
CAS 编号 |
144912-56-1 |
|---|---|
产品名称 |
Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI) |
分子式 |
C6H6N2O4 |
分子量 |
170.12 g/mol |
IUPAC 名称 |
2-[(2-amino-3,4-dioxocyclobuten-1-yl)amino]acetic acid |
InChI |
InChI=1S/C6H6N2O4/c7-3-4(6(12)5(3)11)8-1-2(9)10/h8H,1,7H2,(H,9,10) |
InChI 键 |
JTTXYNACSOASTF-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NC1=C(C(=O)C1=O)N |
规范 SMILES |
C(C(=O)O)NC1=C(C(=O)C1=O)N |
同义词 |
Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



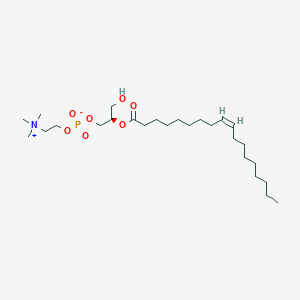
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
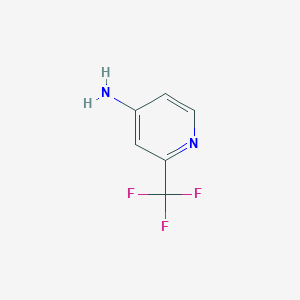
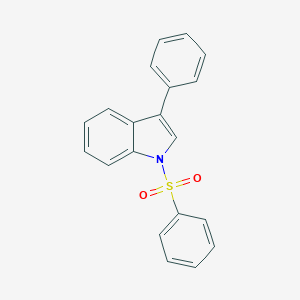
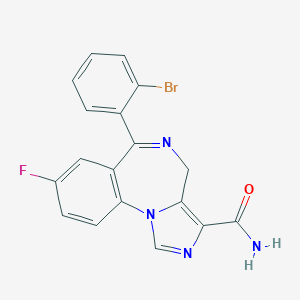
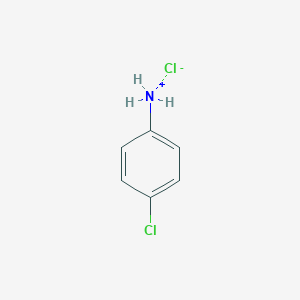
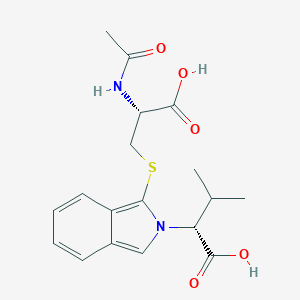
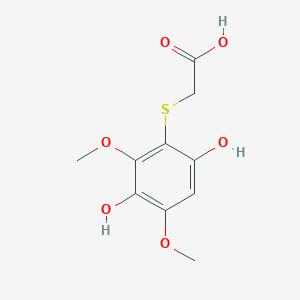
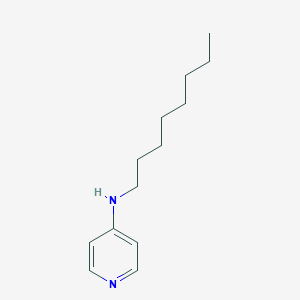
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
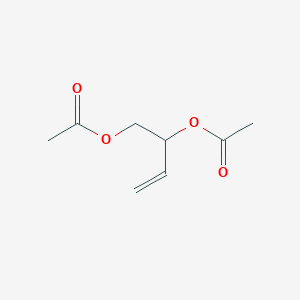
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
